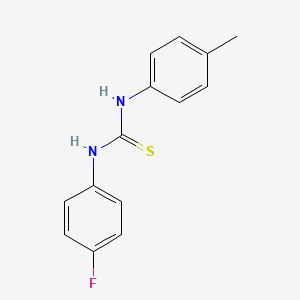

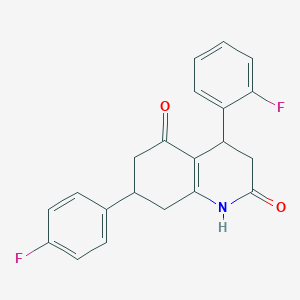

![molecular formula C14H12N2O6 B5569195 methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar nitrobenzoate compounds involves a range of reactions including Fischer esterification, which is a common method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a straightforward application of this method, producing workable yields within a short time frame (Kam, Levonis, & Schweiker, 2020). This process could be relevant to the synthesis of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate by adapting the esterification conditions and starting materials.

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives often exhibits significant hydrogen bonding, leading to the formation of complex molecular assemblies. For instance, the structures of various methyl nitrobenzoate compounds reveal hydrogen-bonded sheets and chains, influencing their molecular packing and electronic properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007). These insights into hydrogen bonding patterns can be extended to the study of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, predicting its behavior in solid-state and solution.

Applications De Recherche Scientifique

Hydrogen-bonded Structures

Research into the hydrogen-bonded structures of compounds similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate has contributed to understanding their molecular configurations. These studies have revealed how such compounds form chains and sheets through hydrogen bonding, aiding in the prediction of their chemical behavior and interactions (J. Portilla et al., 2007).

Chemical Synthesis

The synthesis of chlorantraniliprole, involving key intermediates related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, showcases the compound's role in the development of insecticidal agents. The process involves esterification, reduction, chlorination, and aminolysis, demonstrating the compound's versatility in organic synthesis (Chen Yi-fen et al., 2010).

Carcinogenicity Studies

Investigations into the carcinogenicity of compounds containing the 5-nitrofuran moiety, similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, have been conducted. These studies help understand the potential health risks associated with these compounds, contributing to safety assessments in their application (S. Cohen et al., 1975).

Furan Compound Synthesis

Research on the synthesis of furan compounds, including those related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, has led to the development of novel derivatives with potential applications in various fields. These studies contribute to the expansion of furan chemistry and its applications in material science and pharmaceuticals (I. Hirao et al., 1971).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-(furan-2-ylmethylcarbamoyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h2-7H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPCAEFXCCCBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)